N-[(Z)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide
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Overview
Description
N-[(Z)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromine atom, a methoxy group, and a methylideneamino group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 2-(2-methylanilino)acetamide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
N-[(Z)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(Z)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-(5-chloro-2-methoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide
- N-[(Z)-(5-fluoro-2-methoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide
- N-[(Z)-(5-iodo-2-methoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide
Uniqueness
N-[(Z)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and biological activity. The methoxy group also contributes to its unique properties by influencing the electronic distribution and steric effects within the molecule.
Properties
IUPAC Name |
N-[(Z)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c1-12-5-3-4-6-15(12)19-11-17(22)21-20-10-13-9-14(18)7-8-16(13)23-2/h3-10,19H,11H2,1-2H3,(H,21,22)/b20-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSWUHQUHOTQHM-JMIUGGIZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=C(C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C\C2=C(C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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